molecular formula C6H13N B3054913 2-(1-Methylcyclopropyl)ethanamine CAS No. 62441-59-2

2-(1-Methylcyclopropyl)ethanamine

Cat. No.: B3054913
CAS No.: 62441-59-2
M. Wt: 99.17
InChI Key: QTLHJKSNSNAIIC-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropyl)ethanamine is an organic compound with the molecular formula C₆H₁₃N. It is a primary amine characterized by the presence of a cyclopropyl group attached to the ethanamine chain. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon or nickel may be employed to facilitate the reduction step .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Substituted amines.

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopropyl)ethanamine involves its interaction with specific molecular targets such as enzymes or receptors. The cyclopropyl group may impart unique binding properties, influencing the compound’s activity and selectivity. Detailed studies on its binding affinity and pathway interactions are essential to fully understand its effects .

Properties

IUPAC Name

2-(1-methylcyclopropyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-6(2-3-6)4-5-7/h2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLHJKSNSNAIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70710023
Record name 2-(1-Methylcyclopropyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70710023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62441-59-2
Record name 2-(1-Methylcyclopropyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70710023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Methylcyclopropyl)ethanamine
Reactant of Route 2
2-(1-Methylcyclopropyl)ethanamine
Reactant of Route 3
2-(1-Methylcyclopropyl)ethanamine
Reactant of Route 4
Reactant of Route 4
2-(1-Methylcyclopropyl)ethanamine
Reactant of Route 5
2-(1-Methylcyclopropyl)ethanamine
Reactant of Route 6
2-(1-Methylcyclopropyl)ethanamine

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